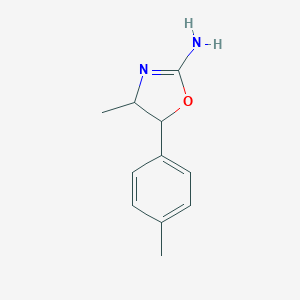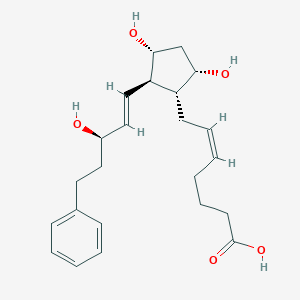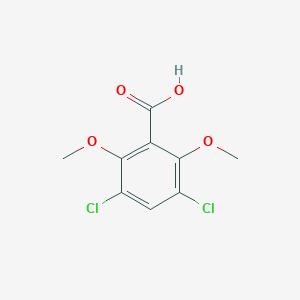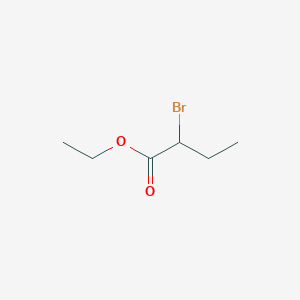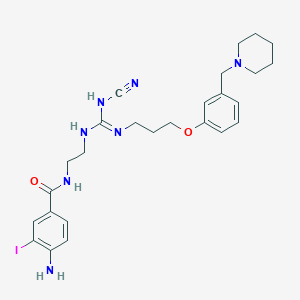
Diisopropylamine dihydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylamine dihydrofluoride (DIA) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a pungent odor and is highly soluble in water. DIA is commonly used in organic synthesis, as well as in various biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of Diisopropylamine dihydrofluoride is not fully understood. However, it is believed that this compound acts as a Lewis base, which can donate a pair of electrons to a Lewis acid. This property makes this compound an excellent catalyst for various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This property makes this compound a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Diisopropylamine dihydrofluoride has several advantages for lab experiments. It is a highly reactive compound that can catalyze various chemical reactions. It is also relatively easy to handle and can be used in large quantities. However, this compound is highly toxic and can cause severe burns and respiratory problems if not handled properly. Therefore, it should be used with caution in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of Diisopropylamine dihydrofluoride in scientific research. One area of interest is the development of new catalysts based on this compound for various chemical reactions. Another area of interest is the use of this compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the development of new synthetic methods for the production of this compound is an area of ongoing research.
In conclusion, this compound is a versatile compound that has many applications in scientific research. Its unique properties make it an excellent catalyst for various chemical reactions, and it has potential therapeutic applications in the treatment of neurological disorders. However, caution should be exercised when handling this compound due to its highly toxic nature. Ongoing research in the field of this compound synthesis and its applications will continue to expand our understanding of this important compound.
Synthesemethoden
The synthesis of Diisopropylamine dihydrofluoride involves the reaction of diisopropylamine with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the resulting product is purified to obtain pure this compound. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Diisopropylamine dihydrofluoride has a wide range of applications in scientific research. It is commonly used in organic synthesis as a catalyst for various reactions, such as the Friedel-Crafts acylation reaction. This compound is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Eigenschaften
| 131190-79-9 | |
Molekularformel |
C6H17F2N |
Molekulargewicht |
141.2 g/mol |
IUPAC-Name |
N-propan-2-ylpropan-2-amine;dihydrofluoride |
InChI |
InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H |
InChI-Schlüssel |
DHBMDAIKHIWLTF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.F.F |
Kanonische SMILES |
CC(C)NC(C)C.F.F |
Piktogramme |
Corrosive; Acute Toxic |
Synonyme |
DIISOPROPYLAMINE DIHYDROFLUORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



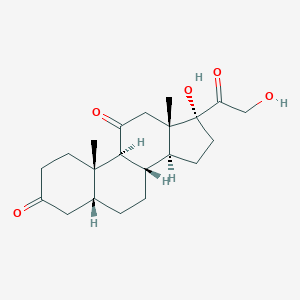
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
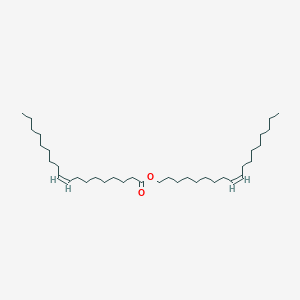
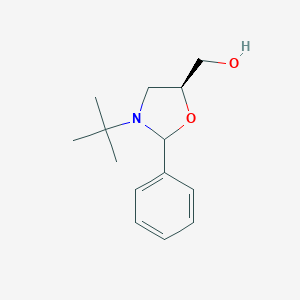
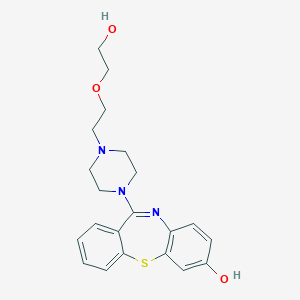
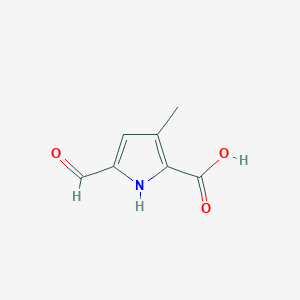
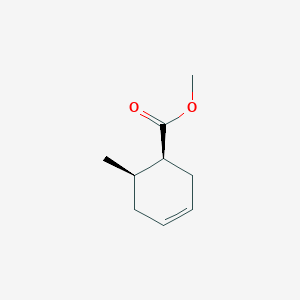
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
